4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester
Description
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, and a dioxo-butyric acid ester moiety
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIWNARLUCFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dimethylamino-phenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine under reducing conditions to form 4-(dimethylamino)aniline.
Coupling with a Dioxo-butyric Acid Derivative: The intermediate is then coupled with a suitable dioxo-butyric acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group and the ester moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid ethyl ester: Similar structure but lacks the dioxo-butyric acid moiety.
4-(4-Dimethylamino-phenyl)-2,4-dioxo-pentanoic acid ethyl ester: Similar structure with an additional carbon in the dioxo-butyric acid chain.
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the dioxo-butyric acid ester moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
